Quinoline-6-carboxamide
Overview
Description
Quinoline-6-carboxamide is a compound with the molecular formula C10H8N2O and a molecular weight of 172.19 . It is a solid substance at room temperature . The IUPAC name for this compound is 6-quinolinecarboxamide .
Synthesis Analysis
A series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives have been synthesized . The synthesis protocols include Gould–Jacob cyclization reaction . The formation of amides and ketoamides is strongly influenced by the reaction conditions .
Molecular Structure Analysis
The molecular structure of Quinoline-6-carboxamide consists of a benzene ring fused with a pyridine ring . The InChI code for this compound is 1S/C10H8N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H2,11,13) .
Chemical Reactions Analysis
Quinoline-6-carboxamide derivatives have shown good anti-proliferative activities in comparison to the reference standard Doxorubicin . The cytotoxic effect is highly selective on normal human cells .
Physical And Chemical Properties Analysis
Quinoline-6-carboxamide is a solid substance at room temperature . It has a molecular weight of 172.19 . The compound is sealed in dry storage at room temperature .
Scientific Research Applications
Anticancer Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Quinoline-carboxamide derivatives have been studied for their potential as anticancer agents . They have been tested on four cell lines: MCF-7, CACO, HepG-2 and HCT-116 .
- Methods of Application : The derivatives 3e, 4b, 11b and 13d showed good anti-proliferative activities compared to the reference standard Doxorubicin . These derivatives were chosen for further studies .
- Results : The cytotoxic effect is highly selective on normal human cells (WI-38) with IC 50 >113 μM . Apoptosis was accomplished by down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 by these active compounds .
mGluR1 Antagonists for Neuropathic Pain Treatment
- Scientific Field : Pharmacology
- Application Summary : 2-amino and 2-methoxy quinoline-6-carboxamide derivatives have been synthesized and evaluated for their antagonistic activities against metabotropic glutamate receptor type 1 (mGluR1) .
- Methods of Application : The compound 13c was evaluated in a functional cell-based assay .
Inhibition of Cancer Cell Proliferation
- Scientific Field : Oncology
- Application Summary : A series of derivatives of 6-cinnamamido-quinoline-4-carboxamide (CiQ) were synthesized and their effects on the proliferation and autophagy of cancer cells were investigated .
- Methods of Application : These derivatives were tested on a broad spectrum of cancer cell lines .
- Results : The derivatives effectively inhibited the proliferation of the tested cancer cell lines .
Antimalarial Agents
- Scientific Field : Pharmacology
- Application Summary : Quinoline and its derivatives, including quinoline-6-carboxamide, have been used as antimalarial drugs .
- Methods of Application : Specific methods of application are not mentioned in the source .
- Results : Specific results or outcomes are not mentioned in the source .
Pim-1 Kinase Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : Quinoline-carboxamide derivatives have been studied for their potential as Pim-1 kinase inhibitors . Pim-1 kinase is a protein that regulates cell survival and proliferation, making it a promising target for cancer treatments .
- Methods of Application : The compound 3e was found to be the most active, with an inhibition percentage of 82.27% and an IC 50 value of 0.11 when compared to SGI-1776, a reference standard .
- Results : The in silico assessment of ADME properties indicated that all of the most potent compounds are orally bioavailable without blood-brain barrier penetration .
Functionalized Quinoline Motifs
- Scientific Field : Medicinal Chemistry
- Application Summary : Functionalized quinoline motifs, including quinoline-6-carboxamide, have been studied for their medicinal potential and pharmacological applications .
- Methods of Application : Specific methods of application are not mentioned in the source .
- Results : The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
Apoptotic Inducers
- Scientific Field : Medicinal Chemistry
- Application Summary : Quinoline-carboxamide derivatives have been studied for their potential as apoptotic inducers . Apoptosis is a process of programmed cell death that occurs in multicellular organisms .
- Methods of Application : The derivatives were tested on four cell lines: MCF-7, CACO, HepG-2 and HCT-116 . Apoptosis was accomplished by down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 by these active compounds .
- Results : The cytotoxic effect (IC 50 >113 μM) is highly selective on normal human cells (WI-38) .
Synthesis of Quinoline-6-carboxamide Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : The aminocarbonylation of 6-iodoquinoline has been investigated in the presence of a large series of amine nucleophiles, providing an efficient synthetic route for producing various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives .
- Methods of Application : Specific methods of application are not mentioned in the source .
- Results : Specific results or outcomes are not mentioned in the source .
Safety And Hazards
Quinoline-6-carboxamide has been classified under the GHS07 hazard pictogram . The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Quinoline-6-carboxamide has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . A new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
properties
IUPAC Name |
quinoline-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNAJWHTELQUJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453374 | |
Record name | Quinoline-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-6-carboxamide | |
CAS RN |
5382-43-4 | |
Record name | 6-Quinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5382-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinoline-6-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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